molecular formula C20H27N7O2 B2833406 1-((4-Morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)urea CAS No. 2034472-19-8

1-((4-Morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2833406
CAS No.: 2034472-19-8
M. Wt: 397.483
InChI Key: LQVNCSHQGWHBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a triazine core with morpholino and pyrrolidinyl substituents, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Introduction of Substituents: The morpholino and pyrrolidinyl groups are introduced through nucleophilic substitution reactions.

    Urea Formation: The final step involves the reaction of the triazine derivative with o-tolyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-((4-Morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine core or the urea linkage.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce amine derivatives.

Scientific Research Applications

1-((4-Morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)urea has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Agriculture: Possible application as a herbicide or pesticide.

    Materials Science: Utilization in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-Morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)urea involves its interaction with molecular targets such as enzymes or receptors. The triazine core can bind to specific sites, modulating biological pathways and exerting its effects. The morpholino and pyrrolidinyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine Derivatives: Compounds with similar triazine cores but different substituents.

    Urea Derivatives: Compounds with urea linkages and various substituents.

Uniqueness

The uniqueness of 1-((4-Morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)urea lies in its specific combination of substituents, which may confer unique biological and chemical properties compared to other triazine or urea derivatives.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O2/c1-15-6-2-3-7-16(15)22-20(28)21-14-17-23-18(26-8-4-5-9-26)25-19(24-17)27-10-12-29-13-11-27/h2-3,6-7H,4-5,8-14H2,1H3,(H2,21,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVNCSHQGWHBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.